Cas no 93951-91-8 (3,3'-Dichlorobenzidine-d6)
3,3'-Dichlorobenzidine-d6 Chemical and Physical Properties
Names and Identifiers
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- [1,1'-Biphenyl-2,2',3,3',6,6'-d6]-4,4'-diamine,5,5'-dichloro- (9CI)
- 3,3'-Dichlorobenzidine-d6
- 3,3′-Dichlorobenzidine-(rings-d6)
- 93951-91-8
- 3,3'-Dichlorobenzidine-(diphenyl-d6), 98 atom % D, 98% (CP)
- F90739
- 3,3'-Dichlorobenzidine D6 100 microg/mL in Acetonitrile
- 3,3'-DICHLOROBENZIDINE-D6 (RINGS-D6)
- 4-(4-amino-3-chloro-2,5,6-trideuteriophenyl)-2-chloro-3,5,6-trideuterioaniline
- SCHEMBL867283
- 3,3'-Dichlorobenzidine D6 (ring D6)
- 3,3'-Dichlorobenzidine D6
- DTXSID401176965
- [1,1'-Biphenyl-2,2',3,3',6,6'-d6]-4,4'-diamine, 5,5'-dichloro-
- [1,1'-Biphenyl-2,2',3,3',6,6'-d6]-4,4'-diamine, 5,5'-dichloro- (9CI); 3,3'-Dichlorobenzidine D6 (ring D6); 3,3'-Dichlorobenzidine-d6
-
- MDL: MFCD01074072
- Inchi: 1S/C12H10Cl2N2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6H,15-16H2/i1D,2D,3D,4D,5D,6D
- InChI Key: HUWXDEQWWKGHRV-MZWXYZOWSA-N
- SMILES: ClC1=C(C([2H])=C([2H])C(=C1[2H])C1C([2H])=C([2H])C(=C(C=1[2H])Cl)N)N
Computed Properties
- Exact Mass: 258.0597642g/mol
- Monoisotopic Mass: 258.0597642g/mol
- Isotope Atom Count: 6
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 52Ų
3,3'-Dichlorobenzidine-d6 Security Information
- Hazardous Material transportation number:NONH for all modes of transport
3,3'-Dichlorobenzidine-d6 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D431913-2.5mg |
3,3'-Dichlorobenzidine-d6 |
93951-91-8 | 2.5mg |
$ 230.00 | 2023-09-07 | ||
| TRC | D431913-25mg |
3,3'-Dichlorobenzidine-d6 |
93951-91-8 | 25mg |
$ 1804.00 | 2023-09-07 | ||
| A2B Chem LLC | AH83304-5mg |
3,3'-DICHLOROBENZIDINE-D6 (RINGS-D6) |
93951-91-8 | 5mg |
$486.00 | 2024-07-18 | ||
| A2B Chem LLC | AH83304-10mg |
3,3'-DICHLOROBENZIDINE-D6 (RINGS-D6) |
93951-91-8 | 10mg |
$709.00 | 2024-07-18 |
3,3'-Dichlorobenzidine-d6 Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 3,3'-Dichlorobenzidine-d6
Comprehensive Analysis of 3,3'-Dichlorobenzidine-d6 (CAS No. 93951-91-8): Applications and Industry Insights
The compound 3,3'-Dichlorobenzidine-d6 (CAS No. 93951-91-8) is a deuterated analog of 3,3'-dichlorobenzidine, widely utilized in analytical chemistry and environmental research. Its unique isotopic labeling (deuterium substitution) enhances its utility as an internal standard in mass spectrometry and NMR spectroscopy, addressing growing demands for precision in trace-level detection. As industries prioritize sustainable methodologies and green chemistry, this compound’s role in reducing analytical variability aligns with modern laboratory trends.
Recent advancements in environmental monitoring have spotlighted 3,3'-Dichlorobenzidine-d6 due to its application in detecting aromatic amine derivatives in water and soil samples. Researchers leverage its isotopic purity (>98%) to differentiate between natural and synthetic sources of pollutants, a critical step in compliance with EPA and REACH regulations. The compound’s stability under varying pH conditions further supports its adoption in long-term ecological studies, a topic frequently queried in academic forums.
In pharmaceutical development, deuterated compounds like 3,3'-Dichlorobenzidine-d6 are gaining traction for their potential to improve drug metabolism studies. Searches for "deuterium in drug design" have surged by 40% in 2023, reflecting industry interest. This compound’s ability to serve as a metabolic tracer aids in elucidating pharmacokinetic pathways, reducing reliance on radioactive labels—a shift applauded by FDA guidelines on safer alternatives.
The synthesis of 3,3'-Dichlorobenzidine-d6 involves meticulous catalytic deuteration, a process optimized to minimize byproducts. Laboratories frequently inquire about "deuterated compound synthesis protocols," underscoring the need for detailed technical resources. Its high chemical purity (≥99.5%) ensures reproducibility in QC/QA workflows, a priority for contract research organizations (CROs) expanding their analytical service portfolios.
From a commercial perspective, the market for isotopically labeled standards is projected to grow at 7.8% CAGR through 2030, driven by stricter environmental policies and drug safety mandates. 3,3'-Dichlorobenzidine-d6 exemplifies this trend, with suppliers emphasizing batch-to-batch consistency and regulatory documentation—key factors in procurement decisions. FAQs on "stable isotope suppliers" often highlight these criteria.
Emerging applications in forensic toxicology further validate the compound’s versatility. Its deuterated structure minimizes interference in LC-MS/MS analyses of complex biological matrices, a technique dominating recent publications. This aligns with search trends for "high-sensitivity analyte detection," particularly in postmortem studies and workplace exposure assessments.
In conclusion, 3,3'-Dichlorobenzidine-d6 (CAS No. 93951-91-8) represents a convergence of analytical innovation and regulatory compliance. Its multifaceted roles—from environmental stewardship to cutting-edge drug development—underscore its value in contemporary science. As AI-driven data mining accelerates material discovery, compounds like this will remain pivotal in bridging gaps between research and industrial scalability.
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